The Strategic Intermediate: A Technical Guide to 5-Bromo-2-methoxyresorcinol in Advanced Synthesis
The Strategic Intermediate: A Technical Guide to 5-Bromo-2-methoxyresorcinol in Advanced Synthesis
This guide provides an in-depth technical overview of 5-Bromo-2-methoxyresorcinol, a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex bioactive molecules. Designed for researchers, chemists, and professionals in drug development, this document elucidates the synthesis, properties, reactivity, and applications of this versatile building block, with a focus on enabling the design and execution of innovative synthetic strategies.
Introduction: The Architectural Value of 5-Bromo-2-methoxyresorcinol
5-Bromo-2-methoxyresorcinol (Figure 1) is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups: two hydroxyl groups (a resorcinol core), a methoxy group, and a bromine atom. This distinct arrangement of substituents on the benzene ring imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of a wide range of complex molecular architectures, particularly in the realm of medicinal chemistry. The strategic placement of these groups allows for selective functionalization, enabling chemists to introduce molecular diversity and tailor the properties of target compounds. This guide will explore the synthetic utility of 5-Bromo-2-methoxyresorcinol, providing both foundational knowledge and practical insights for its application in the laboratory.
Figure 1: Chemical Structure of 5-Bromo-2-methoxyresorcinol
A 2D representation of the 5-Bromo-2-methoxyresorcinol molecule.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The table below summarizes the key properties of 5-Bromo-2-methoxyresorcinol.
| Property | Value | Source |
| CAS Number | 133932-61-3 | [1] |
| Molecular Formula | C₇H₇BrO₃ | [1] |
| Molecular Weight | 219.03 g/mol | [1] |
| Melting Point | 124-126 °C | [2] |
| Appearance | Off-white to light brown crystalline powder | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | Inferred from structure |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl protons. The two aromatic protons will appear as singlets or doublets with a small coupling constant, with their chemical shifts influenced by the surrounding electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo) groups. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. Notably, the carbon atom attached to the methoxy group is expected to have a chemical shift in the range of 55-62 ppm[3]. The carbons bearing the hydroxyl groups will be shifted downfield, as will the carbon attached to the bromine atom.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching vibrations of the methoxy and hydroxyl groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally below 700 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern will likely involve the loss of the methoxy group, hydroxyl groups, and potentially the bromine atom.
Synthesis of 5-Bromo-2-methoxyresorcinol
An improved and efficient synthesis of 5-Bromo-2-methoxyresorcinol has been developed, starting from the readily available 2,4,6-tribromoanisole[4][5]. This method, detailed in European Patent EP0471941A2, offers a significant improvement over previous, lower-yielding approaches[4][5]. The key to this process is a selective metal-halogen exchange followed by boronation and subsequent oxidation.
Synthetic workflow for 5-Bromo-2-methoxyresorcinol.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent EP0471941A2[4][5].
Materials:
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2,4,6-Tribromoanisole
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous pentane
-
Trimethylborate
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4,6-tribromoanisole and anhydrous pentane under a nitrogen atmosphere.
-
Metal-Halogen Exchange: The resulting suspension is cooled to between -20°C and -10°C. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature within the specified range. The reaction mixture is stirred for a designated period at this temperature. The heterogeneous nature of this reaction is crucial for its success[4][5].
-
Electrophilic Quench: The reaction mixture is then cooled to between -30°C and 0°C. Trimethylborate is added dropwise, again maintaining the temperature. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Oxidative Workup: The reaction is quenched by the slow addition of a mixture of hydrogen peroxide and acetic acid. The resulting mixture is stirred vigorously for several hours.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude 5-Bromo-2-methoxyresorcinol can be further purified by recrystallization or column chromatography to afford the final product as an off-white to light brown solid.
Causality Behind Experimental Choices:
-
Heterogeneous Reaction Conditions: The use of pentane, in which the starting material is only partially soluble, is a key innovation. This heterogeneous system allows for a more controlled metal-halogen exchange, minimizing side reactions that are observed in more polar solvents like THF[4][5].
-
Low-Temperature Control: The low temperatures used for the metal-halogen exchange and the electrophilic quench are critical for preventing the decomposition of the organolithium intermediate and for ensuring the selectivity of the reaction.
-
Boronate Ester Intermediate: The use of trimethylborate as the electrophile leads to the formation of a stable boronate ester intermediate. This intermediate is then cleanly oxidized to the corresponding phenol (resorcinol) in the subsequent step.
Reactivity and Applications as a Chemical Intermediate
The synthetic utility of 5-Bromo-2-methoxyresorcinol stems from the distinct reactivity of its functional groups. The two hydroxyl groups can be selectively protected or functionalized, the methoxy group is relatively stable but can be cleaved under harsh conditions, and the bromine atom provides a handle for a variety of cross-coupling reactions.
Case Study: Synthesis of a Platelet-Activating Factor (PAF) Antagonist
A significant application of 5-Bromo-2-methoxyresorcinol is its use as a key intermediate in the synthesis of potent antagonists of Platelet-Activating Factor (PAF)[4][5]. PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[6]. Consequently, PAF antagonists are of considerable interest as potential therapeutic agents for conditions such as asthma, septic shock, and cardiovascular diseases[7].
The synthesis of a thiazolium-based PAF antagonist, as described in U.S. Patent 4,983,592, utilizes 5-Bromo-2-methoxyresorcinol as a crucial building block. The resorcinol moiety of the intermediate is elaborated to introduce a phosphinyl group and a long-chain ether, which are key structural features for PAF receptor binding.
General synthetic pathway to a PAF antagonist using 5-Bromo-2-methoxyresorcinol.
The synthesis involves the selective alkylation of one of the hydroxyl groups with a long-chain alkyl halide, followed by phosphorylation of the remaining hydroxyl group. The resulting functionalized resorcinol derivative is then coupled with a thiazolium-containing fragment to yield the final PAF antagonist. The bromine atom on the resorcinol core can be retained in the final product or can be used as a handle for further modifications through reactions like Suzuki or Heck cross-coupling, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[8].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[8].
-
Respiratory Irritation: May cause respiratory irritation[8].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Conclusion
5-Bromo-2-methoxyresorcinol is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its unique substitution pattern provides multiple handles for selective functionalization, making it an ideal starting material for the construction of diverse molecular scaffolds. The improved synthetic route to this compound has made it more accessible for research and development. As demonstrated by its application in the synthesis of a potent PAF antagonist, 5-Bromo-2-methoxyresorcinol is a key building block for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this strategic intermediate in their synthetic endeavors.
References
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Green, K. E. (1992). An improved process for the preparation of 5-bromo-2-methoxyresorcinol. European Patent Office. [Link]
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(PDF) Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-Trimethoxychalcone from Garcinia Nervosa and of its Isomer 3. (2010). ResearchGate. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Journal of Molecular Structure, 1282, 135123. [Link]
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Shukla, S. D. (2023). Biochemistry of Platelet Activating Factor. In StatPearls. StatPearls Publishing. [Link]
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COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF. (2021). European Patent Office. [Link]
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5-Methoxyresorcinol | C 7 H 8 O 3 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. [Link]
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(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2015). ResearchGate. [Link]
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